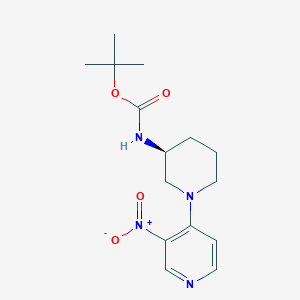

(S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-5-4-8-18(10-11)12-6-7-16-9-13(12)19(21)22/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLWNRDLFVAFF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O4 |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 1026669-77-1 |

| Synonyms | (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate |

Research suggests that this compound may interact with various biological targets. One notable area of investigation is its potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and metabolic syndromes.

In vitro studies have demonstrated that compounds structurally related to (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate can inhibit NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in macrophages. For instance, a recent study highlighted that certain derivatives effectively reduced IL-1β levels in LPS/ATP-stimulated THP-1 cells, suggesting a similar potential for our compound .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. Here are key findings:

- NLRP3 Inhibition : Compounds derived from similar scaffolds have shown concentration-dependent inhibition of IL-1β release. For example, one study reported an IC50 value in the low micromolar range for related inhibitors .

- Cell Viability : The cytotoxic effects of these compounds were assessed using lactate dehydrogenase (LDH) release assays. The results indicated that at specific concentrations, these compounds did not significantly affect cell viability while effectively inhibiting pyroptosis .

Case Studies

A notable case study involved the synthesis and evaluation of various benzo[d]imidazole derivatives, some of which exhibited promising NLRP3 inhibitory activity. The structure–activity relationship (SAR) analyses provided insights into how modifications to the piperidine and pyridine moieties could enhance biological activity .

Data Table: Biological Activity Overview

| Compound Name | Target | IC50 Value | Assay Type |

|---|---|---|---|

| (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate | NLRP3 Inflammasome | TBD | LDH Release Assay |

| Related Compound A | NLRP3 Inflammasome | Low µM | THP-1 Cell Assay |

| Related Compound B | IL-1β Release | Low µM | THP-1 Cell Assay |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing piperidine structures, such as (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Study: Cytotoxicity Assays

In vitro assays performed on different cancer cell lines showed that this compound exhibits dose-dependent cytotoxicity. For instance, an IC50 value was determined through testing against FaDu hypopharyngeal tumor cells, revealing effective inhibition of cell proliferation at nanomolar concentrations.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| FaDu | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects, particularly in enhancing immune responses against tumors. Research has shown that it can inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immune evasion.

Case Study: PD-L1 Inhibition

A study involving mouse splenocytes demonstrated that treatment with (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate significantly restored immune function when exposed to recombinant PD-L1. This suggests its potential as an immunotherapeutic agent.

| Concentration (nM) | Restoration of Immune Function (%) |

|---|---|

| 100 | 75 |

| 200 | 85 |

Synthesis and Retrosynthesis

The synthesis of (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate can be achieved through various methods involving the coupling of piperidine derivatives with nitropyridine moieties. Advanced retrosynthesis analysis tools can predict feasible synthetic routes, optimizing the synthesis process for laboratory applications.

Comparison with Similar Compounds

Structural Analogues with Modified Pyridine Substituents

(S)-tert-butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate (CAS 1023298-99-8)

- Molecular Formula : C15H24N4O2

- Key Differences: The 3-amino group replaces the nitro group, drastically altering electronic properties. The amino group is electron-donating, enhancing solubility in polar solvents (PSA = 80.48) compared to the nitro analog.

- Applications : Used as an intermediate in kinase inhibitor development (e.g., referenced in ACS Medicinal Chemistry Letters) .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Synthesis : Acetylation of tert-butyl piperidin-4-ylcarbamate with Ac2O/Et3N in DCM (50% yield) .

- Key Differences : The acetyl group increases steric bulk and reduces basicity compared to the nitro-substituted pyridine derivative.

Piperidine Ring-Modified Analogues

tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5)

- Key Differences : The trifluoromethyl group enhances lipophilicity (LogP > 3.19) and metabolic stability compared to the nitro-pyridine variant .

tert-Butyl (piperidin-3-ylmethyl)carbamate (CAS 135632-53-0)

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What is the recommended synthetic pathway for (S)-tert-butyl (1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate, and what critical reaction conditions must be optimized?

The synthesis typically involves three key steps:

Condensation : Reacting 3-nitropyridine-4-carbaldehyde with (S)-tert-butyl piperidin-3-ylcarbamate under anhydrous conditions in dichloromethane (DCM) with triethylamine (TEA) as a catalyst.

Reduction : Using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to reduce intermediate imines.

Protection : Introducing the tert-butyl carbamate group via Boc anhydride in tetrahydrofuran (THF) .

Critical conditions :

- Temperature control (<0°C during condensation to prevent side reactions).

- Strict inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.

- Purity monitoring via HPLC (≥95% by area) to ensure stereochemical integrity .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies often arise from:

- Impurity profiles : Trace intermediates (e.g., deprotected amines) can modulate activity. Use preparative HPLC or column chromatography to isolate >99% pure batches .

- Stereochemical variability : The (S)-configuration is critical for target binding. Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Solubility artifacts : Test activity in multiple buffers (e.g., PBS, DMSO <0.1%) to rule out aggregation .

Basic: What analytical techniques are essential for characterizing the structural fidelity of this compound?

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis for in vivo studies?

- Chiral resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation, achieving >98% ee .

- Asymmetric catalysis : Employ palladium-BINAP complexes (e.g., Pd(OAc)₂/(S)-BINAP) in key coupling steps .

- In-line monitoring : Implement PAT (Process Analytical Technology) with real-time Raman spectroscopy to track ee during reactions .

Basic: How does the nitro group on the pyridine ring influence reactivity in downstream modifications?

The 3-nitro group:

- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the 4-position .

- Reduction potential : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling access to amino derivatives for SAR studies .

- Steric effects : The nitro group’s meta position minimizes steric hindrance during piperidine ring functionalization .

Advanced: What computational methods predict the compound’s binding affinity to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures of PI3Kγ (PDB: 2CHX) or JAK2 (PDB: 4BBG). Focus on hydrogen bonding with Asp964 (PI3Kγ) and π-π stacking with Phe995 (JAK2) .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the carbamate-piperidine hinge region interaction .

- Free energy calculations : Apply MM-PBSA to quantify ΔGbinding, prioritizing derivatives with predicted ΔG < −8 kcal/mol .

Basic: What are the stability profiles of this compound under various storage conditions?

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Aqueous (pH 7.4) | Hydrolysis of carbamate to tert-butanol and amine | Store lyophilized at −20°C |

| Light exposure | Nitro group photoreduction to nitroso | Use amber vials; limit UV exposure |

| High humidity | Deliquescence and dimerization | Store with desiccants (silica gel) |

Advanced: How can researchers design a robust SAR study to explore the piperidine ring’s role in target selectivity?

Synthesize analogs : Vary substituents at C3 (e.g., methyl, trifluoromethyl) and C4 (methoxy, halogen) .

Assay panels : Test against kinase families (e.g., PI3K, JAK, EGFR) using ADP-Glo™ or TR-FRET assays .

Data analysis : Apply PCA (Principal Component Analysis) to correlate steric/electronic parameters (Hammett σ, Taft Es) with IC50 values .

Basic: What safety precautions are critical when handling this compound in the lab?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal contact (LD50 > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine powders .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Hazard Code D001) .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) aid in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.